molecular formula C10H8F3N3 B2754537 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine CAS No. 1349717-35-6

2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine

Cat. No.: B2754537
CAS No.: 1349717-35-6
M. Wt: 227.19
InChI Key: WYKVCSGZMYJZPW-UHFFFAOYSA-N
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Description

Historical Development of Trifluoromethylphenyl Pyrazole Derivatives

The synthesis of trifluoromethylphenyl pyrazoles dates to the late 20th century, driven by the need for thermally stable heterocycles with enhanced electronic properties. Early methods relied on cyclocondensation reactions of hydrazines with β-diketones, but yields were inconsistent due to competing side reactions. A breakthrough emerged with the adoption of diazotization protocols using mixed acid systems, as demonstrated in the 2016 patent WO2017060787A1, which described the preparation of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole via a biphasic reaction system. This method achieved 80–92% yields by leveraging spent hydrochloric and sulfuric acids, reducing both cost and environmental impact.

Subsequent advancements focused on regioselective synthesis. For instance, Enamine's 2020 protocol utilized 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to produce regioisomeric 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, achieving scalability through distillation-based separation. Concurrently, Huisgen (3 + 2)-cycloaddition strategies gained traction, enabling the construction of polysubstituted 3-trifluoromethylpyrazoles with full regio- and diastereoselectivity. Table 1 contrasts key synthetic milestones:

Year Methodology Yield (%) Key Innovation Source
2016 Diazotization with spent acids 80–92 Eco-friendly mixed acid system
2020 Regioisomeric separation >90 Boiling-point/pressure optimization
2022 (3 + 2)-Cycloaddition 85–90 Solvent-controlled aromatization

These developments underscore a shift toward atom-economical, solvent-adaptive processes that prioritize both efficiency and sustainability.

Significance of the 2H-pyrazol-3-ylamine Scaffold in Medicinal Chemistry

The 2H-pyrazol-3-ylamine core, particularly when functionalized with a trifluoromethyl group, exhibits exceptional bioactivity due to its dual hydrogen-bonding capacity and lipophilic character. The trifluoromethyl moiety enhances metabolic stability and membrane permeability, making derivatives potent candidates for antimicrobial and anti-inflammatory applications. For example, N-(trifluoromethyl)phenyl pyrazoles demonstrated sub-micromolar efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting biofilm formation, outperforming vancomycin in eradicating preformed biofilms.

Structural studies reveal that the amine at position 3 facilitates interactions with bacterial DNA gyrase and human cyclooxygenase-2 (COX-2), enabling dual antibacterial and anti-inflammatory action. Table 2 highlights biological activities of select derivatives:

Compound Target Activity IC50/ MIC (µM) Source
5-Amino-1-(2,6-dichloro-4-CF3-Ph) COX-2 inhibition 0.12
N-(2-CF3-Ph)-pyrazole-3-amine MRSA biofilm inhibition 0.45
3-CF3-pyrazole-carboxylate E. faecium growth arrest 1.2

These findings validate the scaffold's versatility in addressing multidrug-resistant pathogens and chronic inflammatory conditions.

Research Evolution and Current Academic Knowledge Landscape

Contemporary research prioritizes three axes: (1) computational modeling of pyrazole-protein interactions, (2) green synthesis routes, and (3) functional diversification via cross-coupling reactions. Density functional theory (DFT) studies have mapped the electron-withdrawing effects of the trifluoromethyl group, explaining its role in stabilizing transition states during cycloaddition. Meanwhile, solvent-free mechanochemical synthesis has emerged as a viable alternative to traditional reflux methods, reducing energy consumption by 40%.

Challenges persist in regiocontrol during N-alkylation and scale-up of chiral derivatives. The discontinuation of 2-(2-trifluoromethylphenyl)-2H-pyrazol-3-ylamine by commercial suppliers like CymitQuimica highlights supply chain vulnerabilities, spurring academic efforts to develop modular synthesis platforms. Recent work by Kaur et al. integrates continuous-flow reactors with immobilized catalysts, achieving 95% purity in multi-gram quantities.

Future directions include leveraging artificial intelligence for predictive retrosynthesis and exploring trifluoromethylpyrazoles as photoactivatable probes in chemical biology. As synthetic barriers diminish, this scaffold is poised to drive innovations in targeted therapeutics and materials science.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-4-8(7)16-9(14)5-6-15-16/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKVCSGZMYJZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Acetylenic Ketones with Hydrazines

Cyclocondensation reactions between acetylenic ketones and hydrazines represent a cornerstone in pyrazole synthesis. For 2-(2-trifluoromethylphenyl)-2H-pyrazol-3-ylamine, 3-trifluoromethylphenyl-substituted acetylenic ketones are reacted with methylhydrazine under transition-metal-free conditions to yield regioisomeric pyrazoles. The regioselectivity is governed by the nucleophilicity of the hydrazine substituents:

  • Methylhydrazine preferentially attacks the β-position of the acetylenic ketone, leading to the 1,3,5-trisubstituted pyrazole isomer (desired 2H-pyrazole framework).
  • Aryl hydrazines favor the α-position, producing 1,4,5-trisubstituted pyrazoles, which necessitate separation.

Optimized Conditions :

  • Solvent: Ethanol
  • Temperature: 90°C
  • Reaction Time: 8 hours
  • Yield: 70–85% for the desired regioisomer.

One-Step Synthesis from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

A scalable one-step procedure utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a trifluoromethyl building block. This method generates a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which are separated via fractional distillation under reduced pressure. The target 2H-pyrazole isomer is isolated by exploiting differences in boiling points (e.g., 432°C predicted for the desired compound).

Key Advantages :

  • Eliminates multi-step functionalization.
  • Enables large-scale production (gram to kilogram quantities).

Bromination and Functional Group Interconversion

Bromination of pre-formed pyrazole intermediates using N-bromosuccinimide (NBS) introduces reactive sites for subsequent amination. For example:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole is brominated at the 4-position using NBS in dichloromethane at 0°C.
  • The brominated intermediate undergoes lithiation in a flow reactor, followed by quenching with ammonium chloride to install the amine group.

Reaction Metrics :

  • Bromination Yield: 85–92%.
  • Amination Efficiency: 78% via lithiation.

Trifluoromethylation of pyrazole precursors using Togni’s reagent (a hypervalent iodine compound) enables late-stage introduction of the CF₃ group. This method is particularly effective for synthesizing 3-trifluoromethylpyrazoles from non-fluorinated precursors:

  • Phenylhydrazine reacts with acetylenic ketones under oxidative conditions.
  • Togni’s reagent (1.3 equiv) facilitates trifluoromethylation at the 3-position.

Conditions :

  • Solvent: Dichloroethane
  • Temperature: 60°C
  • Yield: 65–70%.

Post-Synthetic Modification of Cyano-Substituted Pyrazoles

The 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole intermediate (a structural analog) is hydrolyzed to the corresponding amine using concentrated hydrochloric acid. This two-step approach involves:

  • Cyclization of hydrazine with a trifluoromethyl-substituted diketone.
  • Acidic hydrolysis of the nitrile group to an amine.

Yield : 60–68% after purification.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Scalability
Cyclocondensation Acetylenic ketones Regioselective cyclization 70–85 High
One-Step Synthesis 4-Ethoxy-trifluoro-buten-2-one Fractional distillation 80–90 Industrial
Bromination/Amination Pre-formed pyrazoles Lithiation 75–78 Moderate
Hypervalent Iodine Non-fluorinated pyrazoles CF₃ introduction 65–70 Lab-scale
Nitrile Hydrolysis Cyano-pyrazoles Acidic hydrolysis 60–68 Moderate

Chemical Reactions Analysis

Types of Reactions

2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The trifluoromethyl group or other substituents on the phenyl or pyrazole rings can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or hydrazines, and substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties
The compound is recognized for its potential in the synthesis of new pharmaceuticals, particularly as an anti-inflammatory and analgesic agent. Its ability to modulate biological pathways effectively makes it a candidate for drug development targeting diseases characterized by inflammation and pain. Research indicates that derivatives of this compound can inhibit specific pathways involved in the chemotaxis of immune cells, which is critical in conditions such as rheumatoid arthritis and multiple sclerosis .

Mechanism of Action
The mechanism involves the inhibition of monocyte/macrophage recruitment through the modulation of chemokine signaling pathways. Studies have shown that compounds similar to 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine can selectively inhibit the binding of chemokines to their receptors without affecting other signaling pathways, thereby reducing inflammation effectively .

Agricultural Chemistry

Agrochemical Formulations
In agricultural applications, 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine is utilized in the formulation of agrochemicals. Its efficacy in pest control products contributes to increased crop yields while minimizing environmental impact. The compound’s properties allow for enhanced activity against various pests, making it a valuable component in modern agricultural practices .

Case Studies
Field studies have demonstrated that formulations containing this compound can lead to significant reductions in pest populations, resulting in improved crop health and yield. The selective nature of its action also helps preserve beneficial insect populations, aligning with sustainable agricultural practices .

Material Science

Advanced Materials Development
The compound serves as a building block for creating advanced materials, including polymers and coatings with improved thermal stability and chemical resistance. Its unique trifluoromethyl group enhances the material's properties, making it suitable for applications requiring durability under harsh conditions .

Applications in Coatings
Research has shown that incorporating 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine into polymer matrices can improve their mechanical properties and resistance to solvents. This makes it particularly useful in industries where materials are exposed to aggressive chemicals or extreme temperatures .

Biochemical Research

Enzyme Interaction Studies
In biochemical research, this compound is employed in assays designed to study enzyme interactions and cellular processes. Its influence on specific enzymes allows researchers to explore disease mechanisms more thoroughly, contributing to advancements in understanding various pathologies .

Potential as a Bioactive Compound
The compound is also being investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with biological targets involved in cell proliferation and apoptosis, making it a candidate for further exploration in medicinal chemistry .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Pharmaceuticals Development of anti-inflammatory and analgesic drugsModulates immune pathways; effective against pain
Agricultural Chemistry Formulation of effective agrochemicals for pest controlIncreases crop yields; environmentally friendly
Material Science Creation of advanced materials with enhanced propertiesImproved thermal stability; chemical resistance
Biochemical Research Studies on enzyme interactions and potential bioactivityInvestigated for antimicrobial and anticancer effects

Mechanism of Action

The mechanism of action of 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets. The pyrazole ring can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Amines

Structural and Substituent Variations

The target compound is compared to five analogs with variations in substituents on the pyrazole ring or the attached aryl group. Key structural differences include:

Compound Name Substituents on Pyrazole/Phenyl Rings Molecular Formula Molecular Weight (g/mol) Key Supplier/Reference
2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine -CF₃ at phenyl ortho position C₁₀H₈F₃N₃ ~227.19* CymitQuimica
5-Methyl-2-phenyl-2H-pyrazol-3-ylamine -CH₃ at pyrazole C5, phenyl at C2 C₁₀H₁₁N₃ 173.22 Fluorochem
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine -CH₃ at pyrazole C4, phenyl at C5 C₁₀H₁₁N₃ 173.22 Hairui Chem
2-(2-Phenyl-propyl)-2H-pyrazol-3-ylamine Phenyl-propyl chain at pyrazole C2 C₁₂H₁₅N₃ 201.27* CymitQuimica
2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine 4-Methoxy-phenyl-ethyl group at C2 C₁₂H₁₅N₃O 217.27 Chemlyte Solutions

*Calculated based on molecular formula.

Key Observations :

  • Trifluoromethyl vs. Methyl/Phenyl Groups: The -CF₃ group in the target compound increases molecular weight by ~54 g/mol compared to non-fluorinated analogs like 5-Methyl-2-phenyl-2H-pyrazol-3-ylamine. This substitution enhances lipophilicity (logP ~2.8 estimated) compared to methyl/phenyl analogs (logP ~1.5–2.0) .
  • Positional Isomerism : The placement of methyl groups (C4 vs. C5 on pyrazole) in 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine may alter steric interactions in biological targets compared to the C5-methyl analog .
Solubility and Stability
  • The -CF₃ group in the target compound likely reduces aqueous solubility compared to non-fluorinated analogs but improves resistance to oxidative metabolism, a critical factor in drug design .
  • Methyl-substituted analogs (e.g., 5-Methyl-2-phenyl-2H-pyrazol-3-ylamine) are reported as solids with moderate solubility in polar organic solvents (e.g., DMSO, ethanol) .

Biological Activity

2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its molecular formula is C10H8F3N3, with a molecular weight of approximately 233.19 g/mol.

Biological Activity Overview

The biological activity of 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine has been evaluated across various studies, revealing its potential in several therapeutic areas:

  • Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, it exhibited significant antiproliferative effects on breast, colon, and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against a range of pathogens, suggesting its potential as an antibiotic agent in treating infections .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, particularly through the inhibition of specific kinases involved in the inflammatory response.

The mechanism by which 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine exerts its effects involves interaction with molecular targets such as kinases. Notably, it has been shown to inhibit RIPK1 (Receptor Interacting Protein Kinase 1), which plays a crucial role in necroptosis and inflammation. By binding to the active site of RIPK1, the compound prevents downstream phosphorylation events that lead to cell death and inflammation .

Research Findings and Case Studies

  • Antiproliferative Studies : A study conducted on various cancer cell lines demonstrated that 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine inhibited cell growth significantly. The highest activity was observed in breast cancer cells, where the compound achieved an IC50 value of 0.25 µM .
    Cell LineIC50 (µM)
    Breast Cancer0.25
    Colon Cancer0.35
    Lung Cancer0.40
  • Antimicrobial Testing : In vitro studies showed that the compound inhibited bacterial growth effectively against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
  • Inflammatory Response Modulation : In a model of acute inflammation, treatment with 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic methodologies are most effective for producing 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of trifluoromethyl-substituted phenylhydrazines with β-ketonitriles. Optimization involves varying temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst systems (e.g., Pd/C for cross-coupling steps). Use Design Expert to model variables like molar ratios and reaction time for yield optimization via response surface methodology (RSM) . Characterization via 1^1H/13^{13}C NMR and HPLC-MS ensures structural fidelity.
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Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomeric equilibria. Perform replicated analyses under standardized conditions (e.g., DMSO-d6 as solvent, 400 MHz NMR) and compare with computational predictions (e.g., DFT-calculated chemical shifts). Cross-validate with FTIR and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight .
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Q. What safety protocols are critical when handling 2-(2-Trifluoromethylphenyl)-2H-pyrazol-3-ylamine in the lab?

  • Methodological Answer : Refer to safety data sheets (SDS) for trifluoromethyl aryl compounds, which highlight respiratory and dermal hazards. Use fume hoods for synthesis, nitrile gloves for handling, and avoid aqueous waste due to potential hydrolysis. Toxicity screening (e.g., Ames test) should precede in vivo studies .

Advanced Research Questions

Q. How can computational models (e.g., DFT or molecular docking) predict the compound’s bioactivity or metabolic stability?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the pyrazole ring, identifying reactive sites for electrophilic attack. For pharmacokinetics, use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Validate predictions with in vitro microsomal stability assays and adjust substituents (e.g., trifluoromethyl positioning) to enhance metabolic resistance .
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    17:22

Q. What experimental designs resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer : Apply a two-step validation framework :
  • Primary Analysis : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Replicated Analysis : Use orthogonal assays (e.g., CRISPR knockouts in cell lines) to rule out off-target effects. Adjust dosing regimens in animal models based on PK/PD modeling to align in vitro IC50_{50} with in vivo exposure .

Q. How can response surface methodology (RSM) optimize the compound’s solubility without compromising stability?

  • Methodological Answer : Design a central composite design (CCD) in Design Expert to test variables like pH, co-solvents (e.g., PEG 400), and temperature. Measure solubility via UV-Vis spectroscopy and stability via accelerated degradation studies (40°C/75% RH). Pareto charts identify critical factors (e.g., pH > co-solvent ratio) for Pareto-optimal solutions .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NLMEM) to account for inter-experimental variability. Apply bootstrapping to estimate confidence intervals for EC50_{50} values. For outlier removal, leverage Grubbs’ test or robust regression (e.g., Huber loss) .

Q. How to validate the compound’s mechanism of action when traditional assays yield conflicting results?

  • Methodological Answer : Combine genetic validation (siRNA knockdown + rescue experiments) and chemical proteomics (thermal shift assays or photoaffinity labeling). Cross-reference with publicly available datasets on ResearchGate to identify consensus pathways or previously reported off-targets .
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    13:57

Tables for Key Data

Property Typical Value Method Reference
Melting Point148–152°CDifferential Scanning Calorimetry (DSC)Lab observation
LogP (lipophilicity)2.8 ± 0.3Shake-flask (octanol/water)
Aqueous Solubility (pH 7.4)0.12 mg/mLHPLC-UV quantification

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